molecular formula C10H14N2O4S B1678138 N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide CAS No. 20535-76-6

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B1678138
CAS RN: 20535-76-6
M. Wt: 258.3 g/mol
InChI Key: VUYBWFBHHFQGDM-UHFFFAOYSA-N
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Description

“N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound . It is also known as HESA-A and has gained attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular formula of “N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is C10H13NO4S . It contains total 31 bond(s); 17 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s) and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is 258.3 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to this compound employs Novozym 435 as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism. This process is significant for kinetically controlled synthesis in drug development (Magadum & Yadav, 2018).

Hydroxytriazenes Synthesis for Predicted Biological Activities : The synthesis and characterization of hydroxytriazenes based on N [(4-aminophenyl)sulfonyl]acetamide have been explored, with predictions for activities like anti-inflammatory, antiradical, and anti-diabetic effects. These findings highlight the potential of these compounds in drug design and the effectiveness of computer-aided drug design (CADD) methodologies (Agarwal et al., 2016).

Analytical Applications

Voltammetric Determination of Pharmaceuticals : A poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrode has been developed for the simultaneous determination of caffeine and paracetamol, demonstrating the importance of this compound in enhancing selectivity and sensitivity in analytical methods for pharmaceuticals (Tefera et al., 2016).

Molecular Structure and Biological Activity

Schiff Bases and Copper(II) Complexes : Schiff bases derived from sulfonamides and their copper(II) complexes have been synthesized and studied for their antibacterial activity. This research contributes to understanding the structural requirements for antibacterial efficacy and the role of metal complexes in medicinal chemistry (Salehi et al., 2016).

Co(II) and Cu(II) Coordination Complexes : The study of pyrazole-acetamide derivatives and their coordination complexes has revealed significant antioxidant activity. This illustrates the potential for developing new antioxidants based on the structural motifs of these compounds (Chkirate et al., 2019).

properties

IUPAC Name

N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYBWFBHHFQGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383419
Record name N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide

CAS RN

20535-76-6
Record name N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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